molecular formula C12H9NO B8815629 5-Methoxy-1-naphthonitrile

5-Methoxy-1-naphthonitrile

Cat. No.: B8815629
M. Wt: 183.21 g/mol
InChI Key: IFDIAPORDJTSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-naphthonitrile is a naphthalene derivative featuring a methoxy (-OCH₃) substituent at the 5-position and a nitrile (-CN) group at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials. Its structural features, such as electron-withdrawing (nitrile) and electron-donating (methoxy) groups, influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

5-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H9NO/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-7H,1H3

InChI Key

IFDIAPORDJTSKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C=CC=C21)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights naphthalene derivatives with structural or functional similarities. Below is a comparative analysis based on substituent effects and toxicological profiles:

Table 1: Key Structural and Functional Comparisons

Compound Substituents Functional Groups Primary Use/Property Evidence Source
5-Methoxy-1-naphthonitrile 5-OCH₃, 1-CN Nitrile, Methoxy Synthetic intermediate* N/A
1-Naphthol 1-OH Hydroxyl Pesticide precursor
1-Naphthaleneacetic acid 1-CH₂COOH Carboxylic acid Plant growth regulator
Naphthalene Unsubstituted Aromatic hydrocarbon Industrial solvent
1-Methylnaphthalene 1-CH₃ Alkyl Fuel additive

Key Findings:

Reactivity and Solubility :

  • The nitrile group in this compound likely enhances polarity compared to alkyl-substituted naphthalenes (e.g., 1-methylnaphthalene) but reduces solubility in water relative to carboxylic acid derivatives like 1-naphthaleneacetic acid .
  • Methoxy groups generally increase solubility in organic solvents, as seen in 1-naphthol-based pesticides .

Toxicological Considerations: Naphthalene derivatives with electron-withdrawing groups (e.g., -CN) may exhibit distinct metabolic pathways. For instance, unsubstituted naphthalene is metabolized to reactive epoxides linked to hemolytic anemia .

Applications :

  • Unlike 1-naphthol (used in pesticides) or 1-naphthaleneacetic acid (plant hormone), this compound’s nitrile group suggests utility in cross-coupling reactions or as a building block for heterocycles, though this remains speculative without direct evidence .

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